molecular formula C23H16N4O B5344612 N'-11H-indeno[1,2-b]quinoxalin-11-ylidene-2-phenylacetohydrazide

N'-11H-indeno[1,2-b]quinoxalin-11-ylidene-2-phenylacetohydrazide

Cat. No. B5344612
M. Wt: 364.4 g/mol
InChI Key: BWMPVKNHNWVEEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-11H-indeno[1,2-b]quinoxalin-11-ylidene-2-phenylacetohydrazide, also known as IQ-1S, is a novel small molecule that has gained attention in recent years due to its potential applications in scientific research. This compound has been shown to possess unique biochemical and physiological effects that make it an attractive tool for studying various biological processes.

Mechanism of Action

The mechanism of action of N-11H-indeno[1,2-b]quinoxalin-11-ylidene-2-phenylacetohydrazide is not fully understood, but it is believed to work by inhibiting the activity of a protein called β-catenin. This protein is involved in various cellular processes, including cell proliferation and differentiation. By inhibiting the activity of β-catenin, N'-11H-indeno[1,2-b]quinoxalin-11-ylidene-2-phenylacetohydrazide can prevent the growth and proliferation of cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
N-11H-indeno[1,2-b]quinoxalin-11-ylidene-2-phenylacetohydrazide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of β-catenin, as mentioned earlier, but it also has been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using N-11H-indeno[1,2-b]quinoxalin-11-ylidene-2-phenylacetohydrazide in lab experiments is its specificity. It has been shown to selectively inhibit the activity of β-catenin without affecting other cellular processes. However, one limitation is its stability. N'-11H-indeno[1,2-b]quinoxalin-11-ylidene-2-phenylacetohydrazide is sensitive to light and air, which can affect its activity and potency.

Future Directions

There are several future directions for research involving N-11H-indeno[1,2-b]quinoxalin-11-ylidene-2-phenylacetohydrazide. One area of interest is in the development of new cancer treatments. N'-11H-indeno[1,2-b]quinoxalin-11-ylidene-2-phenylacetohydrazide has shown promise in inhibiting the growth of cancer cells, and further research could lead to the development of new cancer therapies. Another area of interest is in the treatment of neurodegenerative diseases. This compound has been shown to have neuroprotective effects, and further research could lead to the development of new treatments for diseases such as Alzheimer's and Parkinson's. Finally, there is also interest in using this compound as a tool for studying various cellular processes, including β-catenin signaling and inflammation.

Synthesis Methods

The synthesis of N-11H-indeno[1,2-b]quinoxalin-11-ylidene-2-phenylacetohydrazide involves a multi-step process that starts with the reaction of 2-phenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-aminobenzoic acid to form the corresponding amide, which is then cyclized with the help of phosphorus oxychloride to form the quinoxaline ring. The final step involves the condensation of the quinoxaline ring with hydrazine hydrate and 1-indanone to form N-11H-indeno[1,2-b]quinoxalin-11-ylidene-2-phenylacetohydrazide.

Scientific Research Applications

N-11H-indeno[1,2-b]quinoxalin-11-ylidene-2-phenylacetohydrazide has been shown to have a wide range of applications in scientific research. One of the most promising applications is in the field of cancer research, where it has been shown to inhibit the growth of various cancer cell lines. It has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. In addition, N'-11H-indeno[1,2-b]quinoxalin-11-ylidene-2-phenylacetohydrazide has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(10H-indeno[2,3-b]quinoxalin-11-ylimino)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N4O/c28-20(14-15-8-2-1-3-9-15)26-27-22-17-11-5-4-10-16(17)21-23(22)25-19-13-7-6-12-18(19)24-21/h1-13,25H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWMPVKNHNWVEEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)N=NC2=C3C(=NC4=CC=CC=C4N3)C5=CC=CC=C52
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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